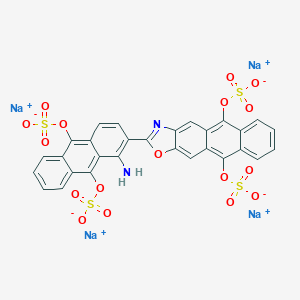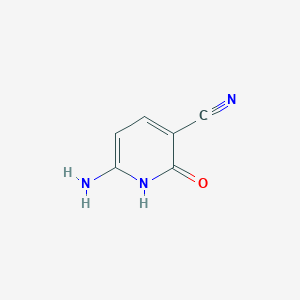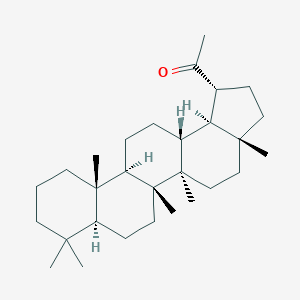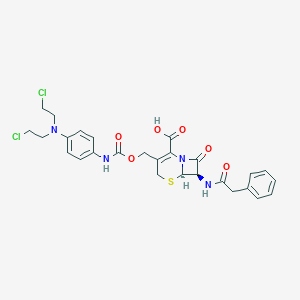
Cephalosporin mustard
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cephalosporin mustard is a synthetic compound that belongs to the family of cephalosporins. It is a nitrogen mustard derivative of cephalosporin, which is a class of antibiotics that are widely used in clinical practice. Cephalosporin mustard has been extensively studied for its potential applications in cancer therapy, due to its cytotoxic and antitumor properties.
Mécanisme D'action
The mechanism of action of cephalosporin mustard is not fully understood. However, it is believed to act by inducing DNA damage and inhibiting DNA synthesis, leading to cell cycle arrest and apoptosis. Cephalosporin mustard has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Effets Biochimiques Et Physiologiques
Cephalosporin mustard has been shown to induce a wide range of biochemical and physiological effects, including DNA damage, cell cycle arrest, apoptosis, and inhibition of topoisomerase II activity. It has also been shown to induce oxidative stress and activate several signaling pathways, such as the MAPK and PI3K/Akt pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Cephalosporin mustard has several advantages for lab experiments, including its high solubility in water and organic solvents, its cytotoxic and antitumor properties, and its potential use in combination with other chemotherapeutic agents. However, it also has several limitations, including its potential toxicity to normal cells and its limited selectivity for cancer cells.
Orientations Futures
There are several future directions for the study of cephalosporin mustard. One potential direction is the development of novel formulations and delivery methods to enhance its therapeutic efficacy and reduce its toxicity. Another direction is the identification of biomarkers that can predict the response to cephalosporin mustard, which could help to personalize cancer therapy. Additionally, the study of the mechanism of action of cephalosporin mustard could provide insights into the molecular pathways involved in cancer development and progression.
Méthodes De Synthèse
Cephalosporin mustard is synthesized by the reaction of cephalosporin with nitrogen mustard. The reaction involves the replacement of the carboxyl group of cephalosporin with a nitrogen mustard group. The resulting compound is a yellow crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
Cephalosporin mustard has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit cytotoxic and antitumor properties against a wide range of cancer cell lines, including leukemia, lymphoma, breast, lung, and ovarian cancer. Cephalosporin mustard has also been studied for its potential use in combination with other chemotherapeutic agents, such as cisplatin and paclitaxel, to enhance their cytotoxic effects.
Propriétés
Numéro CAS |
139914-00-4 |
|---|---|
Nom du produit |
Cephalosporin mustard |
Formule moléculaire |
C27H28Cl2N4O6S |
Poids moléculaire |
607.5 g/mol |
Nom IUPAC |
(6R,7R)-3-[[4-[bis(2-chloroethyl)amino]phenyl]carbamoyloxymethyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C27H28Cl2N4O6S/c28-10-12-32(13-11-29)20-8-6-19(7-9-20)30-27(38)39-15-18-16-40-25-22(24(35)33(25)23(18)26(36)37)31-21(34)14-17-4-2-1-3-5-17/h1-9,22,25H,10-16H2,(H,30,38)(H,31,34)(H,36,37)/t22-,25-/m1/s1 |
Clé InChI |
YPVMPWUFEGUJOE-RCZVLFRGSA-N |
SMILES isomérique |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)COC(=O)NC4=CC=C(C=C4)N(CCCl)CCCl |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)COC(=O)NC4=CC=C(C=C4)N(CCCl)CCCl |
SMILES canonique |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)COC(=O)NC4=CC=C(C=C4)N(CCCl)CCCl |
Synonymes |
7-(phenylacetamido)cephalosporin mustard cephalosporin mustard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



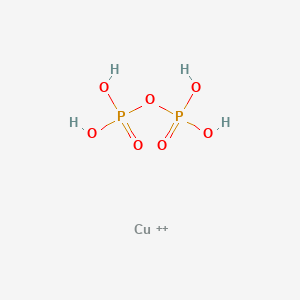
![4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B161302.png)
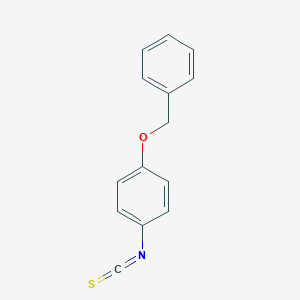
![5,7-Dimethylimidazo[1,2-a]pyrimidine](/img/structure/B161305.png)
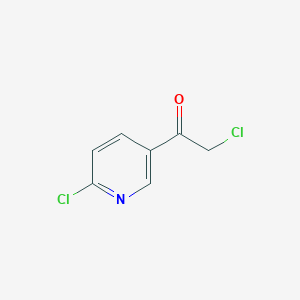
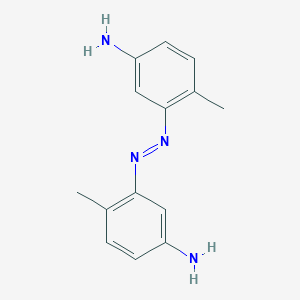
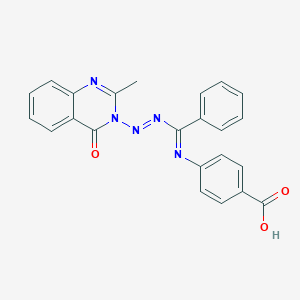
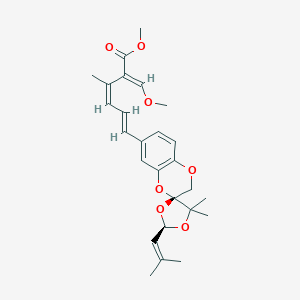
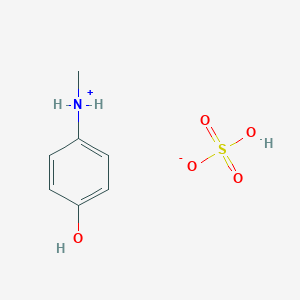
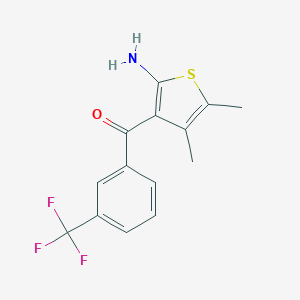
![({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B161321.png)
